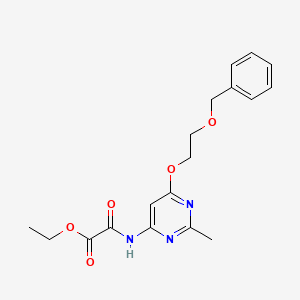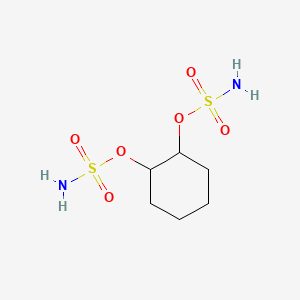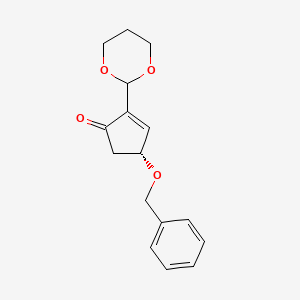
(4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a dioxane ring, and a cyclopentenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclopentenone Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to form the cyclopentenone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with an appropriate leaving group on the cyclopentenone.
Formation of the Dioxane Ring: The dioxane ring can be formed through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the cyclopentenone core can lead to the formation of cyclopentanol derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Cyclopentanol derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group and the dioxane ring may play a crucial role in binding to the target molecule, while the cyclopentenone core may be involved in the reactivity.
Vergleich Mit ähnlichen Verbindungen
(4R)-4-(Methoxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(4R)-4-(Ethoxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
(4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: The presence of the benzyloxy group in (4R)-4-(Benzyloxy)-2-(1,3-dioxan-2-yl)cyclopent-2-en-1-one provides unique reactivity and binding properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
78907-91-2 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
(4R)-2-(1,3-dioxan-2-yl)-4-phenylmethoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C16H18O4/c17-15-10-13(20-11-12-5-2-1-3-6-12)9-14(15)16-18-7-4-8-19-16/h1-3,5-6,9,13,16H,4,7-8,10-11H2/t13-/m0/s1 |
InChI-Schlüssel |
UITNDYOXDMVYSR-ZDUSSCGKSA-N |
Isomerische SMILES |
C1COC(OC1)C2=C[C@@H](CC2=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1COC(OC1)C2=CC(CC2=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


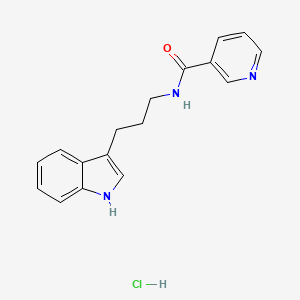
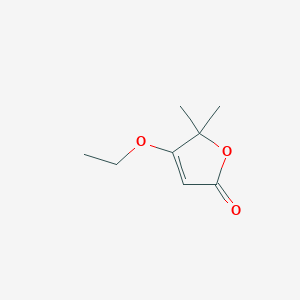
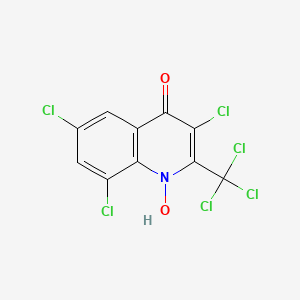
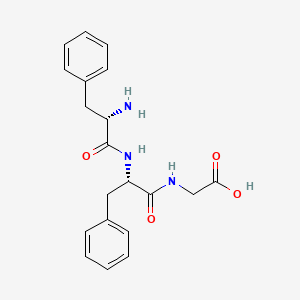
acetaldehyde](/img/structure/B14452501.png)
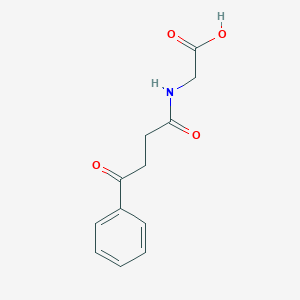
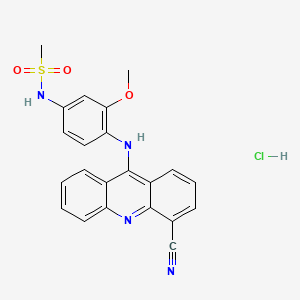

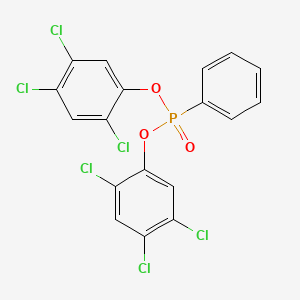
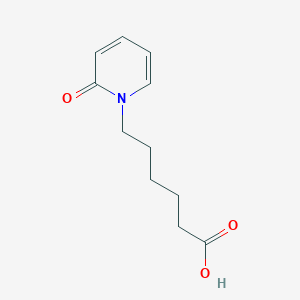
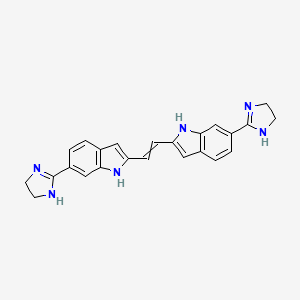
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
